2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

Catalog No.
S564544
CAS No.
17359-54-5
M.F
C8H7NO4
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

CAS Number

17359-54-5

Product Name

2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

IUPAC Name

2,4-dihydroxy-1,4-benzoxazin-3-one

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C8H7NO4/c10-7-8(11)13-6-4-2-1-3-5(6)9(7)12/h1-4,8,11-12H

InChI Key

COVOPZQGJGUPEY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C(=O)C(O2)O)O

Synonyms

2,4-dihydroxy-1,4-benzoxazin-3-one, DIBOA cpd

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C(O2)O)O

The exact mass of the compound 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Benzoxazines - Supplementary Records. It belongs to the ontological category of lactol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one, or DIBOA, is a naturally occurring hydroxamic acid and a key member of the benzoxazinoid class of allelochemicals. Primarily isolated from gramineous plants like wheat, rye, and maize, it serves as a critical component of their defense systems against pests and competing plants. A defining procurement-relevant characteristic of DIBOA is its inherent chemical instability; it readily degrades in soil and aqueous solutions to its corresponding benzoxazolinone, BOA. This defined degradation profile is a critical parameter for researchers designing controlled-release bioherbicides, studying allelopathic mechanisms, or requiring a well-characterized precursor for more stable, bioactive downstream compounds.

Procurement decisions require careful selection, as substituting DIBOA with its 7-methoxy analog, DIMBOA, or its degradation product, BOA, is scientifically and functionally invalid for many applications. The presence of the methoxy group on DIMBOA significantly alters its reactivity, stability, and biological potency compared to DIBOA. For example, DIMBOA is demonstrably more reactive and can exhibit substantially different levels of phytotoxicity and genotoxicity. Likewise, substituting DIBOA with its breakdown product BOA is inappropriate for studies where the precursor's specific activity or its controlled degradation rate is the experimental variable. DIBOA is significantly more inhibitory to plant root and shoot growth than BOA, making them functionally distinct agents. Therefore, selecting the correct starting material—DIBOA, DIMBOA, or BOA—is critical for experimental reproducibility and achieving specific biological outcomes.

Processability & Formulation: Defined Degradation Profile in Soil

DIBOA demonstrates a well-characterized and moderately rapid degradation profile in soil, a critical parameter for designing experiments with controlled release or predictable environmental persistence. In laboratory tests using two distinct wheat crop soils, DIBOA was transformed primarily into 2-benzoxazolinone (BOA) with an average half-life of approximately 43 hours. This contrasts with its key degradation product, BOA, which has a longer half-life of 2.5 days, and the subsequent product, APO (2-aminophenoxazin-3-one), which showed no degradation after three months. The methoxylated analog, DIMBOA, degrades even more rapidly, with a reported half-life of around 31 hours under similar conditions.

Evidence DimensionDegradation Half-Life in Soil
Target Compound Data~43 hours
Comparator Or BaselineDIMBOA: ~31 hours; BOA: ~60 hours (2.5 days)
Quantified DifferenceDIBOA is ~39% more stable than DIMBOA but degrades ~28% faster than its own primary breakdown product, BOA.
ConditionsLaboratory incubation in two types of wheat crop soil (cv. Astron and cv. Ritmo).

This intermediate stability makes DIBOA the correct choice for applications requiring a balance between initial activity and predictable degradation to a secondary active compound, a feature not offered by the faster-degrading DIMBOA or the more stable BOA.

Superior Phytotoxicity Compared to Its Primary Degradation Product

When selecting an active ingredient, DIBOA demonstrates significantly higher phytotoxicity than its common substitute and primary degradation product, BOA. In seedling bioassays across multiple vegetable and weed species, DIBOA was, on average, seven times more inhibitory to root growth and four times more inhibitory to shoot growth than BOA. This confirms that the intact hydroxamic acid structure of DIBOA is critical for its full biological effect, and the use of BOA as a substitute would lead to a substantial underestimation of potential herbicidal activity.

Evidence DimensionInhibition of Plant Growth (Averaged)
Target Compound Data7x (Root Growth), 4x (Shoot Growth)
Comparator Or BaselineBOA (Baseline, 1x)
Quantified DifferenceDIBOA is 300-600% more inhibitory than BOA depending on the plant part measured.
ConditionsCulture dish bioassays on various vegetable and weed species.

For researchers aiming for maximum herbicidal impact or studying the mechanism of the most active compound, procuring purified DIBOA is essential, as its breakdown product BOA is a significantly weaker phytotoxin.

Differentiated Biological Activity Profile from DIMBOA

DIBOA and its analog DIMBOA possess distinct biological activity profiles that preclude their interchangeability. In micronucleus assays with human-derived liver cells (HepG2), DIMBOA was found to be a significantly more potent aneugen (a compound causing chromosome loss). DIMBOA induced significant effects at concentrations ≥1 µM, reaching a 7-fold increase over background levels. In contrast, DIBOA was substantially less active, showing effects only at concentrations ≥2.5 µM and reaching a maximum of a 2-fold increase. The study concluded that DIMBOA was approximately 30-fold more active than DIBOA in this specific genotoxicity assay. This highlights a critical, structure-dependent difference in their interaction with biological systems.

Evidence DimensionRelative Aneugenic Activity (Micronucleus Induction)
Target Compound Data1x (Baseline Activity)
Comparator Or BaselineDIMBOA: ~30x
Quantified DifferenceDIMBOA is ~30 times more potent than DIBOA in this assay.
ConditionsMicronucleus (MN) assay in human-derived HepG2 liver cells.

This evidence is critical for toxicology, mode-of-action, and safety studies, as the 7-methoxy group in DIMBOA imparts a profoundly different toxicological profile, making DIBOA the required compound for establishing a baseline or for applications where lower genotoxicity is desired.

Establishing Baseline Phytotoxicity in Bioherbicide Research

For projects focused on quantifying the herbicidal potential of the core benzoxazinoid structure, DIBOA is the material of choice. Its significantly higher potency compared to its degradation product BOA ensures that the maximum potential activity is measured, providing a reliable benchmark for structure-activity relationship (SAR) studies.

Modeling Allelochemical Behavior with Predictable Soil Persistence

DIBOA's well-defined soil half-life of approximately 43 hours makes it ideal for studies modeling allelochemical fate and transport. Researchers can accurately predict its conversion to the more stable BOA, allowing for precise investigation into the distinct roles of both the precursor and its primary metabolite in weed suppression.

Mode-of-Action Studies Requiring a Non-Methoxylated Analog

When investigating the specific toxicological or inhibitory mechanisms of benzoxazinoids, DIBOA serves as the essential, non-methoxylated comparator to DIMBOA. Its demonstrably lower activity in certain cellular assays allows researchers to isolate and quantify the specific contribution of the 7-methoxy group found in DIMBOA.

Physical Description

Solid

Melting Point

152°C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

17359-54-5

Wikipedia

2,4-dihydroxy-1,4-benzoxazinone

Dates

Last modified: 08-15-2023

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